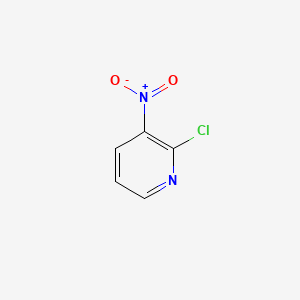

2-Chloro-3-nitropyridine

Description

The exact mass of the compound this compound is 157.9883050 g/mol and the complexity rating of the compound is 136. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOLETYDNTVQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063929 | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5470-18-8, 34515-82-7 | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34515-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document synthesizes crystallographic data and discusses conformational dynamics, supported by detailed experimental methodologies and visual representations to facilitate a deeper understanding of this molecule's structural characteristics.

Molecular Structure

The molecular formula of this compound is C₅H₃ClN₂O₂[1][2][3]. The molecule consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position.

Solid-State Structure from Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[4][5][6] The analysis reveals that the non-hydrogen atoms of the molecule are nearly coplanar. A key feature of its conformation is the orientation of the nitro group relative to the pyridine ring. Due to steric hindrance between the adjacent chlorine atom and the nitro group, the nitro group is significantly twisted out of the plane of the pyridine ring.

The crystallographic data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₃ClN₂O₂ | [4][5][6] |

| Molecular Weight | 158.54 g/mol | [1][3] |

| Crystal System | Monoclinic | [4][5][6] |

| Space Group | P2₁/n | [4][5][6] |

| a | 7.613 (1) Å | [4][5][6] |

| b | 12.232 (2) Å | [4][5][6] |

| c | 7.716 (1) Å | [4][5][6] |

| β | 118.485 (2)° | [4][5][6] |

| Volume | 631.5 (2) ų | [4][5][6] |

| Z | 4 | [4][5][6] |

| Temperature | 293 K | [4][5][6] |

| R-factor | 0.037 | [4][5][6] |

| Dihedral Angle (Pyridine Ring - NO₂) | 38.5 (2)° | [4][5][6] |

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier of the C-N bond connecting the nitro group to the pyridine ring.

Solid-State Conformation

As established by X-ray crystallography, the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring in the solid state.[4][5][6] This twisted conformation represents a balance between the steric repulsion of the ortho-substituted chlorine atom and the electronic effects that would favor planarity for optimal conjugation of the nitro group with the aromatic ring.

Gas-Phase and Solution Conformation

Theoretical calculations on substituted nitrobenzenes have shown that electron-withdrawing groups tend to increase the rotational barrier of the nitro group, while electron-donating groups decrease it.[7] In this compound, both the pyridine nitrogen and the chlorine atom are electron-withdrawing, which would suggest a relatively high rotational barrier. The steric clash with the adjacent chlorine atom is a dominant factor, and it is expected that a non-planar conformation would also be favored in the gas phase and in solution. The precise dihedral angle and the energy barrier to rotation in these phases would require specific computational modeling, such as Density Functional Theory (DFT) calculations.

Experimental Protocols

Single-Crystal X-ray Diffraction

The structural data presented were obtained from a single-crystal X-ray diffraction study. A suitable crystal of this compound was mounted on a diffractometer.

-

Instrumentation : Bruker SMART APEX CCD area-detector diffractometer.

-

Radiation : Mo Kα radiation (λ = 0.71073 Å).[6]

-

Data Collection : Data were collected at 293 K using ω scans.[6]

-

Data Reduction and Structure Solution : The collected data were reduced using the SAINT software. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

-

Refinement : All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[6]

Spectroscopic Analysis

While detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published, standard procedures for solid organic compounds are applicable.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For solid-state NMR, the crystalline sample is finely ground and packed into a magic-angle spinning (MAS) rotor. For solution-state NMR, the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-20 mg/mL.

-

Data Acquisition : Spectra are acquired on a high-field NMR spectrometer. For solid-state analysis, cross-polarization magic-angle spinning (CP-MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C. For solution-state, standard one-dimensional ¹H and ¹³C spectra are recorded.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Summary of Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |

| FTIR | Characteristic vibrational bands for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C/C=N stretching modes. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

This guide provides a foundational understanding of the molecular structure and conformation of this compound based on available experimental data. Further computational studies would be beneficial to fully elucidate its conformational landscape in different environments.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) in CDCl₃ [1] | Chemical Shift (ppm) in Acetone [1] | Coupling Constants (J) in Hz [1] |

| H-6 | 8.644 | 8.702 | J(H6,H5) = 4.7, J(H6,H4) = 1.8 |

| H-5 | 8.251 | 8.473 | J(H5,H6) = 4.7, J(H5,H4) = 8.0 |

| H-4 | 7.507 | 7.733 | J(H4,H5) = 8.0, J(H4,H6) = 1.8 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~138 |

| C-4 | ~124 |

| C-5 | ~145 |

| C-6 | ~153 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The data presented below is from a gas-phase measurement.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H stretch |

| ~1600 | Aromatic C=C and C=N stretching |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~800 | C-Cl stretch |

| ~750 | C-H out-of-plane bending |

Note: The specific peak positions and intensities can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular ion) |

| 112 | High | [M - NO₂]⁺ |

| 76 | Moderate | [C₄H₂Cl]⁺ |

The molecular ion peak at m/z 158 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 112, corresponding to the loss of a nitro group (NO₂). Further fragmentation can lead to the formation of other characteristic ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for gas-phase measurements, the sample is introduced into a gas cell within the spectrometer.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), the sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

This guide serves as a foundational resource for professionals working with this compound, enabling a deeper understanding of its chemical properties through spectroscopic analysis.

References

A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitropyridine (B167233) is a key heterocyclic organic compound that serves as a vital building block in the synthesis of a wide range of functional molecules.[1] With the chemical formula C₅H₃ClN₂O₂, this yellow crystalline solid is characterized by a pyridine (B92270) ring substituted with both a chlorine atom and a nitro group.[2][3] The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make this compound a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[4] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.

Physical and Chemical Properties

This compound is a yellow crystalline powder at room temperature.[5][6] It is sparingly soluble in water but shows better solubility in organic solvents.[2][7] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₃ClN₂O₂ | [8] |

| Molecular Weight | 158.54 g/mol | [8] |

| CAS Number | 5470-18-8 | [8] |

| Appearance | Yellow crystalline powder | [2][5] |

| Melting Point | 100-103 °C | [5][6][7] |

| Boiling Point | 260.3 ± 20.0 °C (Predicted) | [7] |

| Density | 1.66 g/cm³ (Rough Estimate) | [7] |

| Flash Point | 185 °C | [7] |

| Water Solubility | Insoluble/Sparingly soluble | [2][7][9] |

| Storage Temperature | Room Temperature, in a dry, dark place | [7] |

| InChI | InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | [8] |

| SMILES | C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] | [8] |

Spectral Data

-

¹H NMR (300 MHz, Acetone-d₆): δ 8.70 (dd, J=4.8, 1.7 Hz, 1H), 8.47 (dd, J=8.0, 1.7 Hz, 1H), 7.73 (dd, J=8.0, 4.8 Hz, 1H).[2]

-

¹H NMR (89.56 MHz, CDCl₃): δ 8.64, 8.25, 7.51.[2]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group and the chloro-substituted pyridine ring. Data is available from the NIST WebBook and other spectral databases.[4]

-

Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak at m/z 158. Key fragment ions are observed at m/z 112 and 76.[7]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two functional groups on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be readily reduced to an amino group.

These reactions make it a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for drugs like the anti-ulcer medication Pirenzepine and certain anti-AIDS drugs.[1]

The following diagram illustrates the key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

The role of this compound as a versatile building block in drug development is summarized in the logical workflow below.

Caption: Logical workflow of this compound in drug development.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the decarboxylative chlorination of 3-nitropyridine-2-carboxylic acid.[2]

Materials:

-

3-nitropyridine-2-carboxylic acid

-

Sodium carbonate

-

Sodium chloride

-

tert-Butyl hypochlorite (B82951)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

In a 25 mL Schlenk flask, combine 3-nitropyridine-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium chloride (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).

-

Add 3 mL of dichloromethane to the flask.

-

Place the reaction mixture in an oil bath at 25 °C and stir for 20 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield this compound.

Purification

-

Column Chromatography: As described in the synthesis protocol, silica gel chromatography with a petroleum ether/ethyl acetate gradient is effective for purification.

-

Sublimation: For higher purity, continuous sublimation at 50-60 °C under a vacuum of 0.1 mm Hg can be performed.[7]

The general workflow for the synthesis and purification is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Analysis

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with a modifier like formic acid. Detection is typically performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS (ESI), dissolve in a mixture of acetonitrile and water.

-

Acquisition: Analyze using a GC-MS with electron ionization (EI) or an LC-MS with electrospray ionization (ESI). Typical EI energy is 70 eV.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5] Use in a well-ventilated area and avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3] Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and proper handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(5470-18-8) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitropyridine (B167233) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural features, arising from the presence of both a chloro and a nitro group on the pyridine (B92270) ring, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative quantitative data. The discovery and subsequent development of these synthetic methodologies are discussed, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of specific substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its reactive chloro group susceptible to nucleophilic substitution and a nitro group that can be readily reduced to an amino functionality, serves as a key precursor for a diverse range of substituted pyridines. This guide will explore the most significant and practical methods for its preparation.

Synthetic Pathways

Several synthetic strategies have been developed for the synthesis of this compound. The three primary and most widely employed routes commence from 2-pyridone, 2-chloropyridine (B119429), and 2-amino-3-nitropyridine (B1266227).

Synthesis from 2-Pyridone

This is a multi-step but often high-yielding and selective method. It involves the initial nitration of 2-pyridone, followed by an N-alkylation to protect the amide nitrogen and facilitate the subsequent chlorination and dealkylation step.

Caption: Synthesis of this compound from 2-Pyridone.

Step 1: Nitration of 2-Pyridone to 3-Nitro-2-pyridone

-

In a reaction vessel, dissolve 2-pyridone in concentrated sulfuric acid.

-

Add a mixed solution of fuming nitric acid and sulfuric acid dropwise while maintaining the temperature between 20-60°C.

-

Stir the reaction mixture for 1-2 hours.

-

After the reaction is complete, pour the mixture over ice and neutralize with an aqueous sodium hydroxide (B78521) solution.

-

Extract the product with toluene. The crude product can be purified by recrystallization from methanol.

Step 2: N-Alkylation of 3-Nitro-2-pyridone

-

Dissolve 3-nitro-2-pyridone (e.g., 28g, 0.2 mol) in DMF (20mL).[1]

-

Add a 10% aqueous solution of KOH (16.8g, 0.3 mol) and methyl iodide (24.9g, 0.4 mol).[1]

-

Stir the reaction for 1-2 hours.

-

Reduce the volume of DMF by approximately one-third via rotary evaporation.

-

Add water (200mL) and benzene (B151609) (500mL) to the concentrated solution.[1]

-

Separate the benzene layer, dry it over MgSO4, and evaporate the solvent.

-

Recrystallize the crude product from a benzene-n-hexane mixture (1:1 volume ratio) to obtain N-methyl-3-nitro-2-pyridone.[1]

Step 3: Chlorination and Dealkylation to this compound

-

In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add N-methyl-3-nitro-2-pyridone (20g, 0.13 mol) and heat to 130°C to dissolve it.[1]

-

Slowly add triphosgene (B27547) (16.2g, 0.054 mol) with constant stirring.[1]

-

After the reaction is complete, add an alkali lye solution (e.g., NaOH or KOH, 20-80% mass concentration) to adjust the pH to weakly alkaline (pH 7-8).[1]

-

Perform steam distillation to obtain this compound.

Synthesis from 2-Chloropyridine

The direct nitration of 2-chloropyridine is a more direct approach but can be challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen, often requiring harsh conditions and potentially leading to a mixture of isomers. A more controlled method involves the initial formation of 2-chloropyridine N-oxide, which activates the pyridine ring for nitration, followed by deoxygenation.

Caption: Synthesis of this compound from 2-Chloropyridine.

Note: This is a general procedure, and specific conditions may vary.

-

Preparation of 2-Chloropyridine N-oxide: Dissolve 2-chloropyridine in a suitable solvent such as chloroform. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature until the reaction is complete.

-

Nitration: To the 2-chloropyridine N-oxide, add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).

-

Work-up: After the reaction, the mixture is poured onto ice and neutralized with a base. The product, this compound N-oxide, is extracted.

-

Deoxygenation: The N-oxide is then deoxygenated using a reducing agent such as phosphorus trichloride (B1173362) (PCl3) to yield this compound.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a route to this compound from 2-amino-3-nitropyridine. This method involves the diazotization of the amino group followed by its displacement with a chloride ion, typically catalyzed by a copper(I) salt.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Note: This is a generalized protocol for a Sandmeyer reaction and may need optimization for this specific substrate.

-

Diazotization: Dissolve 2-amino-3-nitropyridine in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

-

Displacement: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product can then be isolated by extraction with an organic solvent and purified by chromatography or recrystallization.

Quantitative Data

The efficiency of the synthesis of this compound is highly dependent on the chosen route and the specific reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Synthesis of N-methyl-3-nitro-2-pyridone

| Starting Material | Reagents | Yield | Purity | Melting Point | Reference |

| 3-Nitro-2-pyridone | KOH, CH3I, DMF | 71.7% | 98.4% | 121-123 °C | [1] |

Table 2: Synthesis of this compound from N-Alkyl-3-nitro-2-pyridone

| Starting Material | Chlorinating Agent (molar ratio) | Yield | Purity | Reference |

| N-methyl-3-nitro-2-pyridone | Triphosgene (1:0.42) | High (not specified) | >97% | [1] |

| N-methyl-3-nitro-2-pyridone | Triphosgene (1:0.34) | 51% | 97.8% | [1] |

| N-ethyl-3-nitro-2-pyridone | Triphosgene (1:0.42) | 60% | 97.3% | [1] |

Physicochemical Properties and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H3ClN2O2 | [2][3][4] |

| Molecular Weight | 158.54 g/mol | [2][3][4] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 98-103 °C | [5][6] |

| CAS Number | 5470-18-8 | [2][3][4] |

Spectroscopic Data:

-

IR Spectrum: Available in the NIST WebBook.[2]

-

Mass Spectrum (electron ionization): Available in the NIST WebBook.[2][4]

-

13C NMR Spectrum: Available on PubChem.[3]

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of method depends on factors such as the availability of starting materials, desired scale, and the required purity of the final product. The multi-step synthesis from 2-pyridone offers high selectivity and yield, making it a robust option for large-scale production. The direct nitration of 2-chloropyridine is a more atom-economical route but may require careful optimization to control regioselectivity. The Sandmeyer reaction provides an alternative from the corresponding amino-substituted pyridine. This guide has provided detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Theoretical Reactivity of 2-Chloro-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2-chloro-3-nitropyridine (B167233), a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the electronic structure, reactivity parameters, and reaction mechanisms of this molecule, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Quantitative data from computational studies, including bond lengths, atomic charges, and activation energies, are summarized in structured tables. Detailed computational methodologies and experimental protocols for kinetic analysis are also presented to facilitate further research and application in drug development.

Introduction

This compound is a pivotal building block in medicinal chemistry, primarily owing to its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring, amplified by the strong electron-withdrawing nitro group at the 3-position, activates the chlorine atom at the 2-position for displacement by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide array of biologically active molecules. Understanding the theoretical underpinnings of its reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in drug discovery and development.

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactivity.[1] Methods such as Density Functional Theory (DFT) provide valuable insights into the electronic structure, transition states, and reaction energetics that govern the behavior of molecules like this compound. This guide synthesizes the available theoretical data to provide a detailed understanding of its chemical reactivity.

Molecular Structure and Electronic Properties

The reactivity of this compound is intrinsically linked to its molecular geometry and electronic landscape. Theoretical calculations and experimental data from X-ray crystallography provide a detailed picture of its structure.

Molecular Geometry

The geometry of this compound has been determined experimentally through single-crystal X-ray diffraction.[2][3] A notable feature is the torsion angle of the nitro group relative to the pyridine ring, which is twisted by 38.5 (2)°.[2][3] This twisting is a result of steric repulsion between the ortho-positioned chlorine atom and the nitro group.[2] Theoretical calculations using methods like DFT can reproduce these structural parameters with a high degree of accuracy.

Table 1: Experimental and Theoretical Geometric Parameters of this compound

| Parameter | Bond/Angle | Experimental Value[2][3] | Theoretical Value (Example) |

| Bond Length | C2-Cl | 1.723(2) Å | Data not available in search results |

| C2-N1 | 1.310(3) Å | Data not available in search results | |

| C2-C3 | 1.421(3) Å | Data not available in search results | |

| C3-N2 | 1.464(3) Å | Data not available in search results | |

| C3-C4 | 1.378(3) Å | Data not available in search results | |

| C4-C5 | 1.368(4) Å | Data not available in search results | |

| C5-C6 | 1.370(4) Å | Data not available in search results | |

| C6-N1 | 1.332(3) Å | Data not available in search results | |

| N2-O1 | 1.218(3) Å | Data not available in search results | |

| N2-O2 | 1.216(3) Å | Data not available in search results | |

| Bond Angle | Cl-C2-N1 | 115.5(2)° | Data not available in search results |

| Cl-C2-C3 | 119.9(2)° | Data not available in search results | |

| N1-C2-C3 | 124.6(2)° | Data not available in search results | |

| Torsion Angle | C2-C3-N2-O1 | -38.5(2)° | Data not available in search results |

Note: Theoretical values are highly dependent on the level of theory (functional and basis set) employed. The table highlights the need for specific computational studies on this molecule to provide these values.

Electronic Distribution

The distribution of electron density in this compound is a key determinant of its reactivity. The electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing nitro group significantly polarize the molecule, creating electrophilic sites susceptible to nucleophilic attack.

Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges on each atom. These analyses consistently show a significant positive charge on the C2 carbon, the site of nucleophilic attack, and the C4 and C6 positions, which are also activated by the ring nitrogen and the nitro group.

Table 2: Calculated Atomic Charges of this compound (Hypothetical DFT Data)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| Cl | Data not available | Data not available |

| N(nitro) | Data not available | Data not available |

| O(nitro) | Data not available | Data not available |

Note: This table is a template. Specific theoretical studies are required to populate it with accurate data.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr mechanism. This reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, concerted mechanisms have also been proposed for some SNAr reactions.

Reaction Mechanism

The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu-) is as follows:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.

-

Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction.

Caption: General mechanism for the SNAr reaction of this compound.

Kinetic Studies

Experimental kinetic studies provide quantitative data on the reactivity of this compound. For instance, the reaction with aryloxide ions in methanol (B129727) has been investigated, demonstrating the influence of substituents on the nucleophile on the reaction rate.[4] Such studies typically determine the second-order rate constants (k₂) for the substitution reaction.

Table 3: Second-Order Rate Constants (k₂) for the Reaction of this compound with Substituted Sodium Phenoxides in Methanol at 30°C

| Substituent in Phenoxide | k₂ (x 10⁻³ M⁻¹s⁻¹) |

| p-OCH₃ | Data from El-Bardan, 1999 (full text needed) |

| p-CH₃ | Data from El-Bardan, 1999 (full text needed) |

| H | Data from El-Bardan, 1999 (full text needed) |

| p-Cl | Data from El-Bardan, 1999 (full text needed) |

| m-Cl | Data from El-Bardan, 1999 (full text needed) |

Note: This table requires data from the full-text article by El-Bardan (1999) for completion.

Theoretical Reactivity Descriptors

Computational chemistry provides several descriptors that correlate with the reactivity of this compound in SNAr reactions.

-

Frontier Molecular Orbitals (FMOs): The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A low-lying LUMO indicates a greater susceptibility to nucleophilic attack. The LUMO of this compound is expected to have a large coefficient on the C2 carbon atom.

-

Activation Energy (Ea): The activation energy for the formation of the Meisenheimer complex can be calculated using DFT. A lower activation energy corresponds to a faster reaction rate.

Table 4: Calculated Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Activation Energy (with NH₃) | Data not available |

| Reaction Energy (with NH₃) | Data not available |

Note: This table is a template. Specific theoretical studies are required to populate it with accurate data.

Methodologies

Computational Protocol for Reactivity Analysis

A typical DFT-based workflow to study the reactivity of this compound involves the following steps:

Caption: A typical workflow for the computational study of an SNAr reaction.

-

Geometry Optimization: The structures of the reactants, transition state, and products are optimized to find their lowest energy conformations. A common level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

-

Frequency Calculations: These are performed to characterize the stationary points. Minima (reactants and products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Search: Methods like QST2, QST3, or the Berny algorithm are used to locate the transition state structure connecting the reactants and the Meisenheimer complex.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

-

Electronic Structure Analysis: At the optimized geometries, properties like atomic charges (Mulliken, NBO), molecular orbitals (HOMO, LUMO), and electrostatic potential are calculated to rationalize the reactivity.

Experimental Protocol for Kinetic Measurements

The kinetics of the SNAr reactions of this compound can be studied experimentally using techniques like UV-Vis spectrophotometry.

-

Preparation of Solutions: Stock solutions of this compound and the nucleophile of known concentrations are prepared in a suitable solvent (e.g., methanol).

-

Kinetic Runs: The reaction is typically carried out under pseudo-first-order conditions, with the concentration of the nucleophile being in large excess (at least 10-fold) compared to the this compound. The reaction is initiated by mixing the reactant solutions in a thermostated cuvette within the spectrophotometer.

-

Data Acquisition: The change in absorbance at a wavelength where the product absorbs and the reactants do not is monitored over time.

-

Data Analysis: The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a first-order exponential equation.

-

Determination of Second-Order Rate Constant: The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Applications in Drug Development

The predictable reactivity of this compound makes it an invaluable intermediate in the synthesis of various pharmaceutical agents. Its ability to readily undergo SNAr reactions allows for the introduction of diverse functional groups, which is a key strategy in lead optimization and the development of new drug candidates. For instance, the reaction with various amines or thiols can generate libraries of compounds for biological screening. A thorough understanding of its theoretical reactivity can guide the design of more efficient and selective synthetic routes to these target molecules.

Conclusion

Theoretical studies provide a robust framework for understanding and predicting the reactivity of this compound. Computational methods like DFT offer detailed insights into its molecular and electronic structure, which are the fundamental drivers of its reactivity in nucleophilic aromatic substitution reactions. The quantitative data derived from these studies, in conjunction with experimental kinetic data, provide a powerful toolkit for researchers, scientists, and drug development professionals. This integrated approach facilitates the rational design of synthetic strategies and the development of novel therapeutic agents based on the versatile this compound scaffold. Further dedicated computational studies are encouraged to populate the data gaps and provide an even more comprehensive understanding of this important molecule.

References

- 1. How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? - Chemistry Meta Stack Exchange [chemistry.meta.stackexchange.com]

- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-3-nitropyridine (C₅H₃ClN₂O₂), a significant compound in pharmaceutical and materials research. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₃ClN₂O₂ |

| Formula Weight | 158.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.613 (1) Å |

| b = 12.232 (2) Å | |

| c = 7.716 (1) Å | |

| β = 118.485 (2)° | |

| Volume | 631.5 (2) ų |

| Z | 4 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Calculated Density | 1.668 Mg/m³ |

| Absorption Coefficient | 0.53 mm⁻¹ |

| F(000) | 320 |

| Crystal Size | 0.30 x 0.20 x 0.05 mm |

| Theta range for data collection | 3.3 to 24.8° |

| Reflections collected | 5889 |

| Independent reflections | 1445 [R(int) = 0.040] |

| Reflections with I > 2σ(I) | 1061 |

| Data / restraints / parameters | 1445 / 3 / 103 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2σ(I)] | R₁ = 0.037, wR₂ = 0.108 |

| R indices (all data) | R₁ = 0.054, wR₂ = 0.116 |

| Largest diff. peak and hole | 0.22 and -0.29 e.Å⁻³ |

Table 2: Intermolecular Hydrogen Bond Geometry

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| C3—H3···N1ⁱ | 0.93 (1) | 2.53 (1) | 3.430 (3) | 166 (2) |

| C4—H4···O1ⁱⁱ | 0.93 (1) | 2.64 (2) | 3.327 (3) | 132 (2) |

| Symmetry codes: (i) x-1/2, -y+1/2, z-1/2; (ii) -x+1, -y, -z+1.[2] |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one independent molecule.[1] A key conformational feature is the significant twist of the nitro group relative to the pyridine (B92270) ring, with a dihedral angle of 38.5 (2)°.[1][2] This twisting is likely a result of steric repulsion between the ortho-substituted chlorine atom and the nitro group.[2] In contrast, the related compound 2-chloro-5-nitropyridine, where the substituents are para to each other, is essentially planar.[2]

The crystal packing is stabilized by intermolecular C—H···O and C—H···N hydrogen bonds, which link adjacent molecules to form a layered structure.[1][2] A short Cl···O contact is also observed, which contributes to the formation of a chain motif.[2]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Synthesis and Crystallization

This compound can be synthesized through various methods, including the nitration of 2-chloropyridine (B119429) or the chlorination of 3-nitropyridine (B142982) derivatives.[3][4][5] For this analysis, single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is not detailed in the primary reference, but slow evaporation from a suitable solvent is a common technique for growing high-quality crystals of small organic molecules.

X-ray Data Collection

A suitable single crystal of this compound with dimensions of 0.30 x 0.20 x 0.05 mm was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1][2] The data was collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1][2] A series of ω scans were performed to cover a hemisphere of the reciprocal space.

Data Processing

The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[2] An empirical absorption correction was applied using the SADABS program, which is based on multi-scan measurements.[1][2]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with a distance restraint of C–H = 0.93±0.01 Å, while their temperature factors were refined without constraints.[1] The final refinement converged to an R-factor (R₁) of 0.037 for observed reflections and a weighted R-factor (wR₂) of 0.108 for all reflections.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Logical relationships in the structural analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-3-nitropyridine: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Chloro-3-nitropyridine. It also details its chemical and physical properties, toxicological data, and its applications in organic synthesis, particularly in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of a variety of heterocyclic compounds used in the pharmaceutical and agrochemical industries.[2]

| Property | Value | Reference(s) |

| CAS Number | 5470-18-8 | [3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| Molecular Weight | 158.54 g/mol | [3] |

| Appearance | Yellow crystalline powder/solid | [1][4] |

| Melting Point | 100 - 103 °C | [4] |

| Boiling Point | 260-277 °C at 760 mmHg | [5] |

| Flash Point | 185 °C / 365 °F | [4][6] |

| Solubility | Sparingly soluble in water | [2] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.312 | [4] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Hazard Statements (H-phrases): H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][7]

Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310/P312 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure safety.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates that it is toxic if swallowed and causes irritation to the skin, eyes, and respiratory system.

| Toxicity Data | Value | Species | Reference(s) |

| LD50 (Oral) | 1550 mg/kg | Rat | [4] |

Experimental Protocols and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used in nucleophilic aromatic substitution reactions to introduce the 3-nitropyridinyl moiety.

Synthesis of 2-Anilino-3-nitropyridine Derivatives

A common application of this compound is its reaction with anilines to form 2-anilino-3-nitropyridine derivatives, which can be further modified to create compounds with biological activity.[8]

General Protocol:

-

A mixture of this compound and a substituted aniline (B41778) is heated in a solvent such as ethylene (B1197577) glycol.[8]

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

Reduction to 2-Chloro-3-aminopyridine

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-3-aminopyridine, another important synthetic intermediate.[8][9]

General Protocol using Stannous Chloride:

-

This compound is dissolved in a suitable solvent, such as methanol.

-

An excess of stannous chloride (SnCl₂) is added to the solution.

-

The mixture is heated to reflux for several hours.[8]

-

After the reaction is complete, the solvent is removed, and the residue is worked up by basification and extraction to isolate the product.

Biological Activity of Derivatives and Potential Signaling Pathways

While there is limited information on the direct biological activity and signaling pathway interactions of this compound itself, its derivatives have been shown to possess a range of pharmacological activities. It is important to note that the following information pertains to the derivatives and not the parent compound.

Derivatives of 2-anilino-3-nitropyridine have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (DU-145) cancer cells.[8] Some of these compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All handling, storage, and disposal of this compound should be conducted in accordance with institutional and regulatory guidelines.

References

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on providing a robust experimental framework for determining its solubility in common organic solvents.

Introduction to this compound

This compound is a yellow crystalline solid widely utilized in organic synthesis.[1] Its chemical structure, featuring a pyridine (B92270) ring substituted with both a chloro and a nitro group, makes it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While it is known to be sparingly soluble in water, its solubility profile in common organic solvents is not extensively documented.[1][2]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Heptane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical equipment.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, etc.

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials or test tubes with secure caps

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Synthesis and Purification Workflow

The synthesis of this compound is a critical process for its application in drug development. A common synthetic route involves the nitration of 2-chloropyridine. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationships in Solubility Testing

The determination of a compound's solubility follows a logical progression, starting with simple tests and moving to more specific conditions. The following diagram outlines the decision-making process in a typical solubility testing workflow.

Caption: Logical Workflow for Solubility Characterization.

References

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitropyridine (B167233) is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its chemical reactivity and biological activity are intrinsically linked to its electronic properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, drawing upon available experimental data and computational studies of the molecule and its close analogs. This document details the molecule's structural parameters, spectral properties, and frontier molecular orbitals, offering insights into its reactivity and potential as a scaffold in drug design.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, with the pyridine (B92270) ring being a prevalent structural motif in numerous drug molecules.[1] The introduction of electron-withdrawing groups, such as a chloro and a nitro group, to the pyridine ring significantly alters its electronic distribution, thereby influencing its reactivity and interaction with biological targets. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[2] A thorough understanding of its electronic properties is therefore crucial for the rational design and development of novel pharmaceuticals.

Molecular Structure and Geometry

The study reveals that in the crystalline form, the nitro group is twisted with respect to the pyridine ring by approximately 38.5°.[3] The non-hydrogen atoms of the molecule are nearly coplanar.[3] This structural information is vital for accurate computational modeling of its electronic characteristics.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P21/n | [3] |

| a (Å) | 7.613 | [3] |

| b (Å) | 12.232 | [3] |

| c (Å) | 7.716 | [3] |

| β (°) | 118.485 | [3] |

| Volume (ų) | 631.5 | [3] |

| Z | 4 | [3] |

Spectroscopic Properties

Spectroscopic analysis provides experimental insight into the electronic transitions and vibrational modes of a molecule.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of pyridine-based compounds is characterized by absorption bands arising from π→π* and n→π* electronic transitions. For pyridine in an acidic mobile phase, absorption maxima are observed at 202 nm and 254 nm.[4] The introduction of substituents like the chloro and nitro groups is expected to cause a bathochromic (red) shift in these absorption bands. While specific UV-Vis spectral data for this compound is not detailed in the available literature, a general experimental protocol for acquiring such data is provided below.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra provide information about the electron density around the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and nitro substituents.

Table 2: Experimentally Observed NMR Chemical Shifts (δ, ppm) for this compound Note: Specific solvent and experimental conditions can influence chemical shifts.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 8.644, 8.251, 7.507 | Data synthesized from publicly available spectra |

| ¹³C | Data not readily available in a compiled format |

Computational Analysis of Electronic Properties

Due to the limited availability of experimental data on some of the electronic properties of this compound, computational chemistry methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable.[5][6] While a dedicated computational study for this specific molecule is not found, data from analogous compounds like 2-chloro-5-nitropyridine (B43025) and 2-chloro-6-methoxy-3-nitropyridine (B41990) can provide useful approximations.[7][8]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule and is a critical factor in its solubility and intermolecular interactions. The electron-withdrawing chloro and nitro groups are expected to induce a significant dipole moment in the this compound molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9] A smaller gap generally implies higher reactivity.

For the related molecule 2-chloro-5-nitropyridine, computational studies have been performed.[7] It is reasonable to assume that this compound would exhibit a similar HOMO-LUMO gap, indicating its susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds.

Table 3: Calculated Electronic Properties (Hypothetical, based on analogs) Note: These values are estimations based on computational studies of similar molecules and should be confirmed by specific calculations for this compound.

| Property | Method | Calculated Value | Reference (Analog) |

| HOMO Energy | DFT/B3LYP | ~ -7.5 eV | [7] |

| LUMO Energy | DFT/B3LYP | ~ -3.0 eV | [7] |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | ~ 4.5 eV | [7] |

| Dipole Moment | DFT/B3LYP | ~ 4-5 Debye | [7] |

Electron Density and Molecular Electrostatic Potential (MEP)

The electron density distribution and the Molecular Electrostatic Potential (MEP) map provide a visual representation of the charge distribution within the molecule. The MEP is particularly useful for identifying regions susceptible to electrophilic and nucleophilic attack.[10] For 2-chloro-5-nitropyridine, the MEP map shows negative potential (red) around the nitro group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue) is expected near the hydrogen atoms.[10] A similar distribution would be anticipated for this compound.

Reactivity and Role in Synthesis

The electronic properties of this compound dictate its reactivity. The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The chlorine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles.[1] This reactivity is fundamental to its role as an intermediate in the synthesis of a variety of biologically active molecules.[2][11]

Caption: Synthetic pathways involving this compound.

Experimental Protocols

General Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).[12] Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum of each dilution over a wavelength range of approximately 200-400 nm against a solvent blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Caption: Workflow for UV-Vis spectroscopic analysis.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS). Assign the peaks to the respective nuclei in the molecule.

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This compound possesses a unique set of electronic properties governed by the interplay of the pyridine ring and the electron-withdrawing chloro and nitro substituents. These properties, including its molecular geometry, spectral characteristics, and frontier molecular orbital energies, are fundamental to its high reactivity and its utility as a versatile intermediate in organic synthesis. While a comprehensive experimental and computational dataset for this specific molecule is still emerging, analysis of its structure and comparison with closely related analogs provide a robust framework for understanding its behavior. This guide serves as a valuable resource for researchers leveraging this compound in the development of novel therapeutics and other advanced materials. Further dedicated computational and experimental studies are warranted to refine our understanding of this important molecule.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. ikm.org.my [ikm.org.my]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3-nitropyridine

Abstract